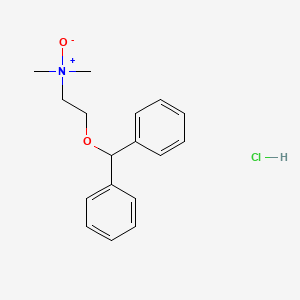

Benadryl N-oxide hydrochloride

説明

科学的研究の応用

Antihistamine Properties

Benadryl N-oxide hydrochloride, also known as diphenhydramine hydrochloride, has been extensively studied for its antihistamine properties. It has been found effective in antagonizing the spasmogenic effects of histamine on intestinal muscle, demonstrating a degree of specificity against histamine (Loew, Macmillan, & Kaiser, 1946). Additionally, this compound has shown effectiveness in clinical treatments of chronic urticaria and other conditions like hay fever (Dews & Graham, 1946).

Use in Allergic Diseases

Benadryl N-oxide hydrochloride has been utilized in treating various allergic diseases. It has shown palliative effects in controlling symptoms of allergic dermatoses and has been particularly useful in urticaria for controlling pruritus (Levin, 1946).

Environmental Impact Studies

Environmental studies have examined the presence and impact of diphenhydramine in environmental sediments. For instance, a study described a methodology for determining diphenhydramine bound to environmental sediments, highlighting its accumulation in aquatic environments (Ferrer, Heine, & Thurman, 2004).

Toxicological Research

Research has also delved into the toxicological aspects of Benadryl N-oxide hydrochloride. Studies on animals have revealed a complex syndrome of reactions predominantly neurogenic in origin, with toxic doses causing excitement, spastic ataxia, extreme irritability, and respiratory and myocardial embarrassment (Gruhzit & Fisken, 1947).

Clinical Evaluations and Treatment Applications

Benadryl N-oxide hydrochloride has been subjected to experimental and clinical evaluations, showing success in controlling lesions of urticarial dermatoses and value in conditions where an anti-pruritic effect is desirable (Friedlaender, 1946). Moreover, it has been effective in controlling symptoms of generalized urticaria and angioneurotic edema, with its sedative and hypnotic actions being beneficial in certain severe cases (Friedlaender & Friedlaender, 1948).

作用機序

Target of Action

Benadryl N-oxide Hydrochloride, also known as Diphenhydramine, primarily targets the H1 histamine receptors . These receptors are found both peripherally and in the central nervous system . They play a crucial role in allergic reactions, causing symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .

Mode of Action

Benadryl N-oxide Hydrochloride works by competing with histamine for binding at H1-receptor sites . This competitive antagonism blocks the effects of histamine, preventing it from causing allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Benadryl N-oxide Hydrochloride is the histamine signaling pathway . By blocking the H1 receptors, it inhibits the effects of histamine, which include smooth muscle constriction in blood vessels and the respiratory and gastrointestinal tracts, and decreases capillary permeability, salivation, and tear formation .

Pharmacokinetics

The pharmacokinetics of Benadryl N-oxide Hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, peak plasma concentrations are achieved after about 1-4 hours . The half-life of the drug is about 2-9 hours . Only about 1% of a single dose is excreted unchanged in urine . The medication is ultimately eliminated by the kidneys slowly, mainly as inactive metabolites .

Result of Action

The result of Benadryl N-oxide Hydrochloride’s action is the relief of allergy symptoms . By blocking the H1 histamine receptors, it suppresses inflammation, decreases itching, and reduces swelling, all of which are common symptoms of allergies . It’s also known to cause sedation due to its competitive antagonism of histamine H1 receptors within the central nervous system .

Action Environment

The action of Benadryl N-oxide Hydrochloride can be influenced by various environmental factors. For instance, interactions with other medications and/or alcohol could increase the risk of side effects and alter its efficacy . Furthermore, the drug’s stability and action may be affected by storage conditions . Therefore, it’s important to store the drug as recommended by the manufacturer to ensure its effectiveness .

特性

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPHMSWVFMLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

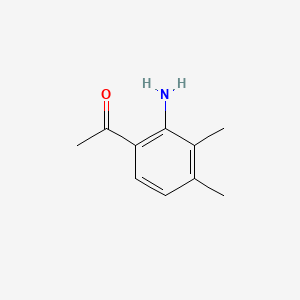

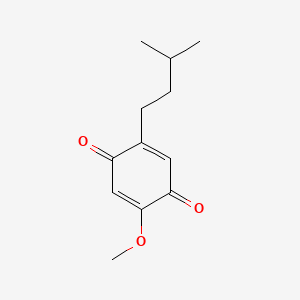

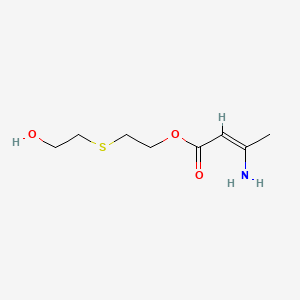

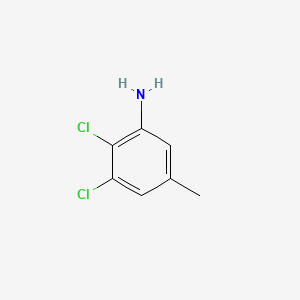

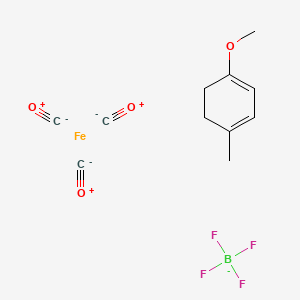

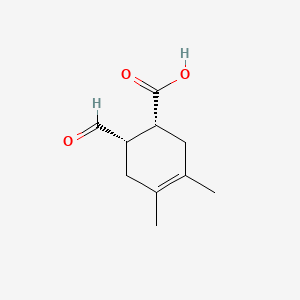

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,4R,5S)-3,4-bis(trimethylsilyloxy)-5-[(1S,2R)-1,2,3-tris(trimethylsilyloxy)propyl]oxolan-2-one](/img/structure/B576547.png)

![methyl (3S)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B576559.png)

![Thieno[2,3-g][1,3]benzothiazole](/img/structure/B576561.png)